molecular formula C8H15NO4 B12798391 N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol CAS No. 117894-15-2

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol

Cat. No.: B12798391
CAS No.: 117894-15-2
M. Wt: 189.21 g/mol
InChI Key: GABNCVVJUQVULK-IHBLQFBFSA-N
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Description

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a polyhydroxylated piperidine derivative. This compound is known for its potent inhibitory effects on specific glycosidases, particularly α-L-fucosidase. It has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol can be synthesized through multiple routes. One common method involves the use of methyl α-D-glucopyranoside as a starting material. The synthesis typically includes the following steps:

    Protection: The hydroxyl groups of methyl α-D-glucopyranoside are protected using isopropylidene groups.

    Reduction: The protected intermediate undergoes reduction to form 2,3-O-isopropylidene-D-lyxono-1,4-lactone.

    Imination: The lactone is then converted to 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol.

    Deprotection: Finally, the isopropylidene groups are removed to yield this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol primarily undergoes substitution reactions due to the presence of its imino and hydroxyl groups. It can also participate in oxidation and reduction reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the compound .

Scientific Research Applications

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other glycosidase inhibitors.

    Biology: It serves as a tool for studying glycosidase activity and inhibition.

    Medicine: The compound is investigated for its potential to treat diseases related to glycosidase dysfunction, such as lysosomal storage disorders.

    Industry: It is used in the development of diagnostic tools and affinity ligands

Mechanism of Action

N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol exerts its effects by inhibiting glycosidases, particularly α-L-fucosidase. The compound binds to the active site of the enzyme, forming an ion-pair with a carboxylate group in the active site. This competitive inhibition prevents the enzyme from hydrolyzing its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for α-L-fucosidase and its potential therapeutic applications in treating glycosidase-related disorders. Its structure allows for selective inhibition, making it a valuable tool in both research and potential clinical applications .

Properties

CAS No.

117894-15-2

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1

InChI Key

GABNCVVJUQVULK-IHBLQFBFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(CN1C(=O)C)O)O)O

Origin of Product

United States

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